N-(2-Cyclopropanecarbonyl-benzofuran-3-yl)-2-(4-methyl-piperazin-1-yl)-acetamide
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Overview
Description
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable halide precursor.
Final Coupling: The final step involves coupling the benzofuran-cyclopropane intermediate with the piperazine derivative under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE: Similar structure but with a piperidine ring instead of a piperazine ring.
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLMORPHOLIN-1-YL)ACETAMIDE: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
N-(2-CYCLOPROPANECARBONYL-1-BENZOFURAN-3-YL)-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE is unique due to the presence of the piperazine ring, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C19H23N3O3 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H23N3O3/c1-21-8-10-22(11-9-21)12-16(23)20-17-14-4-2-3-5-15(14)25-19(17)18(24)13-6-7-13/h2-5,13H,6-12H2,1H3,(H,20,23) |
InChI Key |
VEMGFZAUOINFRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4CC4 |
Origin of Product |
United States |
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